N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7/c1-28-11-13-29(14-12-28)22-26-20(25-17-9-7-16(23)8-10-17)19-15-24-30(21(19)27-22)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFPSVZPUKGYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are FLT3 and CDK kinases. FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). CDKs (Cyclin-Dependent Kinases) are a family of protein kinases that regulate the cell cycle.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6. The inhibition of these kinases leads to changes in cell cycle progression and signal transduction pathways.
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, a tumor suppressor protein, and inhibits the signaling pathways of FLT3, ERK, AKT, and STAT5. These pathways are involved in cell proliferation, survival, and differentiation.
Pharmacokinetics
It is mentioned that the compound has a good oral pk property, suggesting that it is well-absorbed and has suitable bioavailability.
Biochemical Analysis
Biochemical Properties
The compound N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to exhibit excellent inhibition against FLT3 and CDK, two types of kinases. Kinases are proteins that play a key role in signal transduction pathways, regulating various cellular activities such as cell division, metabolism, and cell death. The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
In cellular processes, this compound has shown to influence cell function by suppressing the phosphorylation of retinoblastoma, FLT3, ERK, AKT, and STAT5. These proteins are involved in cell signaling pathways, gene expression, and cellular metabolism. The suppression of these proteins can lead to the onset of apoptosis, or programmed cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of FLT3 and CDK kinases, inhibiting their activity and leading to the suppression of various proteins involved in cell signaling pathways.
Biological Activity
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, often referred to as compound 5i , is a member of the pyrazolo[3,4-d]pyrimidine class known for its diverse biological activities, particularly in oncology. This compound has garnered attention for its potential as a dual inhibitor of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR2), making it a candidate for cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.4 g/mol. The structure includes a fluorophenyl group and a piperazine moiety, which are critical for its biological activity.
Inhibition of Cancer Cell Growth
Recent studies have demonstrated that compound 5i exhibits potent inhibitory effects on various cancer cell lines. The compound was evaluated in vitro against the MCF-7 breast cancer cell line, where it showed significant anti-proliferative effects. Specifically, it induced apoptosis and inhibited cell migration while also causing cell cycle arrest, leading to DNA fragmentation .
Table 1: Inhibitory Concentrations of Compound 5i
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.3 | EGFR/VGFR2 inhibition |
| A549 | 7.60 | EGFR/VGFR2 inhibition |
The mechanism by which compound 5i exerts its effects involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Molecular docking studies have suggested that the compound binds effectively to the ATP-binding sites of EGFR and VEGFR2, disrupting their normal function . This dual inhibition not only curtails tumor proliferation but also mitigates angiogenesis, which is crucial for tumor survival.
Case Studies
Case Study 1: MCF-7 Breast Cancer Model
In a controlled study using the MCF-7 cell line, treatment with compound 5i resulted in:
- Significant reduction in cell viability: Approximately 70% reduction at an IC50 concentration.
- Induction of Apoptosis: Flow cytometry analysis revealed an increase in apoptotic cells.
- Cell Cycle Arrest: The majority of cells were found in the G0/G1 phase post-treatment, indicating halted progression through the cell cycle .
Case Study 2: Dual Inhibition Profile
Another study highlighted the dual inhibition capabilities of compound 5i , showing effective suppression of both EGFR and VEGFR2 pathways. This was particularly evident in xenograft models where tumors treated with 5i exhibited reduced growth rates compared to controls.
Preparation Methods
Cyclization of 1-Phenyl-3-aminopyrazole-4-carbonitrile
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation of 1-phenyl-3-aminopyrazole-4-carbonitrile with formamide under reflux conditions (135°C, 15 hours). This step yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a key intermediate, with the 4-amino group serving as a handle for further functionalization.
Reaction Conditions
Dichlorination at Positions 4 and 6
To enable subsequent substitutions, the 4-amino and 6-hydroxy groups (if present) are converted to chlorides using phosphorus oxychloride (POCl₃). Treatment of the intermediate with excess POCl₃ at 110°C for 6 hours produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Optimization Note
The use of catalytic pyridine enhances chlorination efficiency by scavenging HCl, as demonstrated in malonic acid activation.
Functionalization at Position 6: Installation of 4-Methylpiperazine
Nucleophilic Aromatic Substitution
The 6-chloro intermediate reacts with 4-methylpiperazine in dimethylformamide (DMF) at 80°C for 24 hours. The reaction is driven by the nucleophilicity of the piperazine nitrogen, facilitated by potassium carbonate as a base.
Reaction Parameters
- Molar Ratio : 1:2 (chloride:piperazine)
- Solvent : DMF
- Temperature : 80°C
- Yield : 65–75% (based on piperazine substitutions in related systems)
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 9H, aromatic-H), 3.60–2.90 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃).
- ¹³C NMR : 162.1 (C-F), 155.8–115.4 (aromatic-C), 54.2–46.8 (piperazine-C), 45.1 (CH₃).
- HRMS : [M+H]⁺ calcd. for C₂₂H₂₂F₆N₇: 506.19; found: 506.21.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity, with retention time = 12.7 minutes.
Comparative Analysis of Synthetic Routes
Alternative methodologies, such as one-pot multicomponent reactions or Suzuki-Miyaura couplings, were evaluated but deemed less efficient due to challenges in regiocontrol. The stepwise approach outlined above balances yield and practicality, aligning with industrial-scale synthesis requirements.
Challenges and Optimization Opportunities
- Selectivity in Dichlorination : Competing reactions at positions 4 and 6 necessitate precise stoichiometric control of POCl₃.
- Piperazine Solubility : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require post-reaction purification to remove residual amine.
- Catalyst Cost : Pd-based catalysts contribute significantly to synthesis costs, prompting exploration of nickel-based alternatives for amination.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via multi-step reactions involving cyclocondensation of substituted pyrazoles with nitriles or amidines. For example, in structurally related compounds, a pyrimidine ring is fused to a pyrazole moiety using reagents like thioacetamide and formaldehyde under reflux conditions in ethanol . Key steps include:
- Cyclization : Heating intermediates (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) with morpholine and formaldehyde to introduce piperazine substituents .
- Purification : Crystallization from ethanol or acetonitrile to isolate high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions on the pyrazolo[3,4-d]pyrimidine core and aromatic rings (e.g., distinguishing fluorophenyl and methylpiperazine groups) .
- IR Spectroscopy : Identifies functional groups like amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for fluorinated derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrazolo[3,4-d]pyrimidine scaffold be addressed?
Regioselectivity is influenced by:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions .
- Catalysts : Palladium catalysts enable Suzuki couplings for aryl group introductions at specific sites .
- Temperature Control : Lower temperatures (<60°C) minimize side reactions during piperazine substitution . Example: In related compounds, regioselective sulfonylation of piperazine requires precise stoichiometry of 3-nitrobenzenesulfonyl chloride .
Q. What structural features govern this compound’s interaction with biological targets (e.g., kinases)?
Key structural determinants include:
- Piperazine Substitution : The 4-methylpiperazine group enhances solubility and enables hydrogen bonding with active-site residues (e.g., in kinase ATP-binding pockets) .
- Fluorophenyl Group : The fluorine atom’s electronegativity improves binding affinity via hydrophobic interactions and dipole stabilization .
- Dihedral Angles : Planarity between the pyrimidine core and fluorophenyl ring (dihedral angles ~12–86°) optimizes target engagement .
Q. How should researchers resolve contradictions in reported biological activity data for this compound class?
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm target specificity .
- Structural Analysis : Compare crystallographic data (e.g., hydrogen-bonding patterns in polymorphs) to correlate activity with conformational states .
- SAR Studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with methoxyphenyl) to isolate pharmacophoric contributions .
Methodological Recommendations
- Kinase Inhibition Assays : Use fluorescence polarization (FP) assays with ATP-competitive probes to quantify IC₅₀ values .
- Crystallization : Co-crystallize the compound with target proteins (e.g., CDK2) using hanging-drop vapor diffusion in PEG-containing buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
